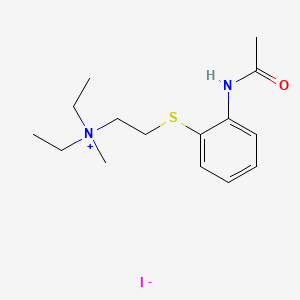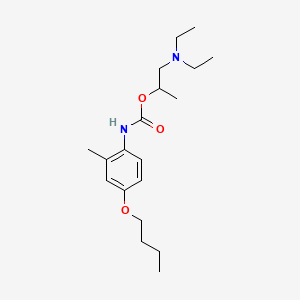
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate is an organic compound with a complex structure It is characterized by the presence of a diethylamino group, a butoxy group, and a methylcarbanilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate alkyl halide to form the diethylamino group. This intermediate is then reacted with a butoxy-substituted benzene derivative under controlled conditions to introduce the butoxy group. Finally, the methylcarbanilate moiety is introduced through a reaction with methyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting or activating them. The butoxy and methylcarbanilate groups may also contribute to the compound’s overall activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Diethylamino)phenyl)-3-(2-methoxyphenyl)urea: Similar in structure but with different functional groups.
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Shares some structural features but differs in its core structure.
Uniqueness
1-((Diethylamino)methyl)ethyl 4-butoxy-2-methylcarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63986-55-0 |
|---|---|
Molecular Formula |
C19H32N2O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C19H32N2O3/c1-6-9-12-23-17-10-11-18(15(4)13-17)20-19(22)24-16(5)14-21(7-2)8-3/h10-11,13,16H,6-9,12,14H2,1-5H3,(H,20,22) |
InChI Key |
KWINYYONAJBBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



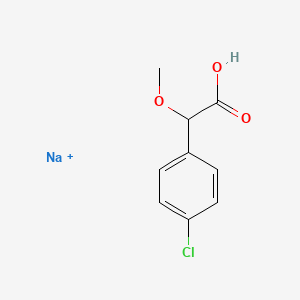
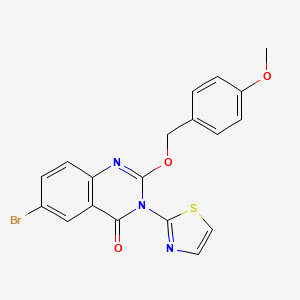

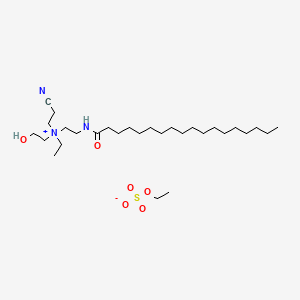

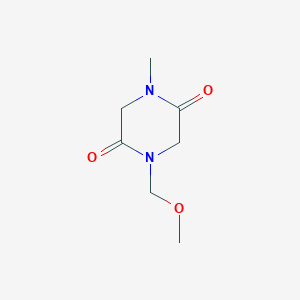

![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
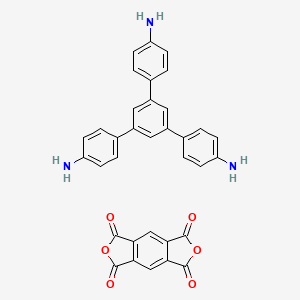
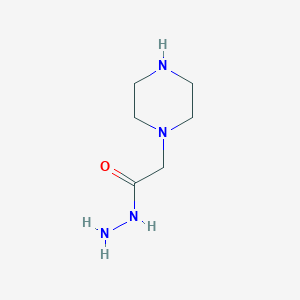
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
